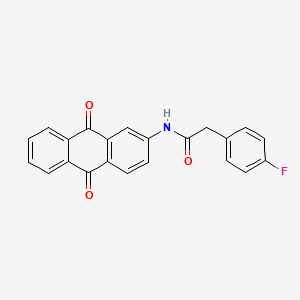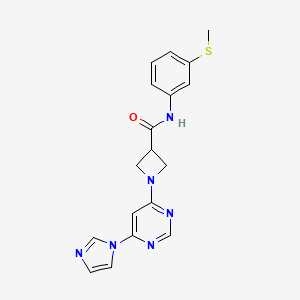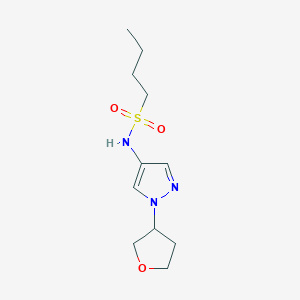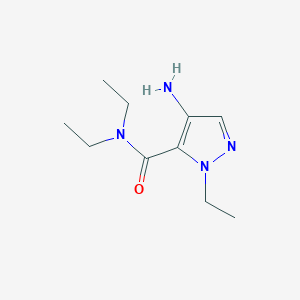![molecular formula C15H13BrN4O B2735444 3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile CAS No. 2380141-33-1](/img/structure/B2735444.png)
3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of the compound is C16H14BrN5O, and it has a molecular weight of 372.226. The structure includes a bromopyridinyl group attached to a pyrrolidinyl group, which is further attached to a pyridine ring with a carbonitrile group.Chemical Reactions Analysis
The compound, due to the presence of the pyrrolidine ring, can participate in various chemical reactions. For instance, compounds with a pyrrolidine ring can undergo reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.226. Other physical and chemical properties specific to this compound are not provided in the available resources.Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The pyrrolidine ring, a key component of this compound, is a versatile scaffold in drug discovery. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . This suggests that compounds like “3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile” may have potential in the development of new drugs with different biological profiles.
特性
IUPAC Name |
3-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-12-9-18-6-3-15(12)21-11-4-7-20(10-11)14-2-1-5-19-13(14)8-17/h1-3,5-6,9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANUDIMNJGMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)
![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)




![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)
